Compound Description: This class of compounds, represented by the general structure 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinone, was investigated for its antitumor activity. []
Relevance: This class shares a core structure with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, notably the presence of a 4-methyl-1-piperazinyl substituent. The primary difference lies in the replacement of the pyrimidine ring in the target compound with a quinazolinone moiety in this class.
Compound Description: These compounds, characterized by the 6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline framework, were explored as potential ligands for 5-HT receptors. []
Compound Description: This specific compound was the subject of a structural study examining the impact of temperature on the disorder of its adamantyl group. []
Compound Description: SUVN-502, distinguished by its indole core structure and specific substituents, was investigated as a potential treatment for Alzheimer's disease due to its potent and selective antagonism of serotonin 6 (5-HT6) receptors. []
Relevance: This compound, while sharing the 4-methyl-1-piperazinyl motif with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, differs significantly in its core structure. It features an indole ring system, unlike the pyrimidine core in the target compound, and possesses distinct substituents contributing to its unique biological activity.
Compound Description: SCH 66712, characterized by its pyrimidine core and specific substituents, functions as a mechanism-based inactivator of cytochrome P450 2D6 (CYP2D6), an enzyme involved in drug metabolism. [] Notably, it exhibited greater potency for inhibiting CYP2D6 compared to other CYP isoforms like CYP3A4, CYP2C9, and CYP2C19. []
Relevance: SCH 66712 shares a close structural resemblance to 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine. Both compounds possess a central pyrimidine ring substituted at the 2 and 4 positions with piperazine derivatives. The key distinction lies in the substituent attached to the piperazine ring at the 4 position of the pyrimidine ring. In SCH 66712, it is a (2-phenyl-1H-imidazol-5-yl)methyl group, whereas in the target compound, it is a 4-fluorobenzoyl group.
Compound Description: Ofloxacin, a quinolone antimicrobial agent, exists as two enantiomers, with the S-(-) enantiomer demonstrating significantly greater activity against various bacteria. []
Relevance: Although sharing the 4-methyl-1-piperazinyl group with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, Ofloxacin differs significantly in its core structure. Ofloxacin features a quinolone framework fused with a benzoxazine ring, contrasting with the pyrimidine core of the target compound.
Compound Description: SLV308, with its benzoxazolone core, acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors. [] It demonstrated potential as a therapeutic candidate for Parkinson's disease. []
Compound Description: EPPA-1, a novel third-generation phosphodiesterase 4 (PDE4) inhibitor, exhibited promising anti-inflammatory properties both in vitro and in vivo. Notably, it demonstrated an improved therapeutic index compared to first and second-generation PDE4 inhibitors, suggesting a reduced risk of nausea and emesis, common adverse effects associated with this class of drugs. []
Relevance: While EPPA-1 shares the 4-methyl-1-piperazinyl group with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, it differs substantially in its core structure. EPPA-1 is based on a pyrazolo[3,4-b]pyridine scaffold linked to an oxadiazole ring, contrasting with the pyrimidine core of the target compound.
Compound Description: This complex compound, incorporating a carborane cage, represents a potential candidate for boron neutron capture therapy (BNCT), a cancer treatment modality. []
Compound Description: Sch-417690/Sch-D stands out as a potent and selective CCR5 antagonist with favorable oral bioavailability. This compound demonstrated efficacy in inhibiting HIV-1 entry into target cells, leading to its advancement into clinical trials. []
Relevance: This compound, while possessing a piperazine ring, differs significantly from 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine in its overall structure. It features a piperidine ring linked to a substituted pyrimidine ring, contrasting with the dual piperazinyl-pyrimidine core of the target compound.
Relevance: These compounds share the 4-methyl-1-piperazinyl substituent with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine. Nonetheless, their core structures differ, with these compounds featuring a quinoxaline system instead of the pyrimidine core found in the target compound.
Compound Description: 1589 R.B., a quinolone derivative, exhibits broad-spectrum antibacterial activity in experimental infection models. Its toxicological and pharmacokinetic profiles suggest potential for use in treating systemic infections. []
Relevance: While sharing the 4-methyl-1-piperazinyl group with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, 1589 R.B. differs structurally due to its quinolone core. Unlike the pyrimidine core in the target compound, 1589 R.B. features a quinolone system.
Compound Description: DW-116, a new quinolone antibiotic, shows promising pharmacokinetic properties. Notably, it exhibits high oral bioavailability, a prolonged residence time in the body, and potentially enhanced in vivo antibacterial activity compared to other quinolones like ciprofloxacin and rufloxacin. []
Relevance: This compound, while possessing a piperazine ring, diverges structurally from 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine in its overall structure. DW-116 incorporates a quinolone core substituted with a fluorinated pyridine ring, contrasting with the dual piperazinyl-pyrimidine structure of the target compound.
Compound Description: Dasatinib, a 2-aminothiazole derivative, demonstrates potent pan-Src kinase inhibitory activity. It has shown efficacy in preclinical models of inflammation and is currently being investigated in clinical trials for the treatment of chronic myelogenous leukemia. []
Relevance: While Dasatinib and 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine both feature a piperazine moiety, their core structures differ. Dasatinib is built around a 2-aminothiazole core, while the target compound features a pyrimidine ring. The presence of the pyrimidine ring in both compounds, although in different structural contexts, highlights a potential area of shared chemical space.
Compound Description: Olanzapine, an atypical antipsychotic, is known to induce weight gain, hyperphagia, and metabolic dysregulation in mice, effects similar to those observed in clinical settings. []
Compound Description: This class of compounds, characterized by the 10-(4-methyl-1-piperazinyl)thieno[3,2-b][1,5]benzothiazepine framework, was synthesized to explore their potential neuroleptic activity. The goal was to compare their pharmacological profiles with related isomeric or structurally similar compounds. []
Compound Description: This specific compound, characterized by its unique benzoxepinoquinoline core, was synthesized and evaluated for its potential as a 5-HT3 receptor ligand. []
Compound Description: This compound, part of a new class of potent and selective serotonin 5-HT3 receptor antagonists, is characterized by its arylpiperazine structure and a non-planar, helicene-like molecular topology. []
Compound Description: Lesopitron, characterized by a pyrimidine ring substituted with a piperazine moiety, is the subject of several patents describing its synthesis. [, , ]
Relevance: Both Lesopitron and 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine contain a central pyrimidine ring with a piperazine substituent. They differ in the substituents on the piperazine ring. Lesopitron features a 4-(4-chloropyrazolyl)butyl group, whereas the target compound has a 4-(4-fluorobenzoyl) and a 4-methylpiperazinyl group.
Compound Description: This series of quinoline derivatives, featuring a 4-methyl-1-piperazinyl substituent at the 2-position, was explored for its binding affinity to 5-HT receptor subtypes and the 5-HT uptake site. Certain derivatives exhibited micromolar affinity for 5-HT3 receptors and the 5-HT uptake site. []
Compound Description: KB-6806, a novel 5-HT3 receptor antagonist, has a benzimidazole core and was the subject of an enzyme immunoassay development for its quantification in biological samples. []
Compound Description: This compound, structurally related to the atypical antipsychotic clozapine, exhibits potential neuroleptic activity with a reduced propensity to induce extrapyramidal side effects. []
Compound Description: This compound, related to clozapine, shows potential as a neuroleptic agent with a lower likelihood of inducing extrapyramidal side effects compared to typical antipsychotics. []
Compound Description: This unsubstituted thieno[3,2-b][1,5]benzothiazepine derivative displays neuroleptic activity but with a higher risk of extrapyramidal side effects. []
Compound Description: This quinolinecarbonitrile derivative exists in various crystalline forms, one of which is a monohydrate characterized by its X-ray diffraction pattern. []
Compound Description: Zopiclone, a cyclopyrrolone derivative, is known for its hypnotic properties and is available as different salts, including maleate, besylate, and L-malate salts. [] Specific formulations of Zopiclone aim to make its aqueous solubility and dissolution rate independent of the pH of the gastrointestinal tract, improving its oral bioavailability. [, ]
Relevance: While both Zopiclone and 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine incorporate a pyrazine ring and the 4-methyl-1-piperazinyl group, their structures differ significantly. Zopiclone features a pyrrolo[3,4-b]pyrazine core linked to a chloropyridine ring, contrasting with the dual piperazinyl-pyrimidine structure of the target compound. ,
Compound Description: This series, incorporating a benzamide core and a piperazine moiety, was designed and synthesized as potential therapeutic agents for Alzheimer's disease. []
Compound Description: [(11)C]Preladenant, a radiolabeled compound containing a pyrazolotriazolopyrimidine core, was developed and evaluated as a PET tracer for imaging cerebral adenosine A2A receptors. []
Compound Description: This class of compounds, characterized by a quinazoline core substituted with a (thio)carbamoyl piperazine moiety, exhibits potent and selective inhibitory activity against platelet-derived growth factor receptor (PDGFR) phosphorylation. These compounds have shown promising results in preclinical models for treating restenosis. [, ]
Relevance: These compounds and 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine share a significant structural similarity, both featuring a central pyrimidine ring substituted with a piperazine ring at the 4-position. Despite this commonality, differences exist in the substituents attached to the piperazine ring. In these compounds, the piperazine ring is substituted with a (thio)carbamoyl group, whereas the target compound has a 4-fluorobenzoyl group and an additional piperazinyl group at other positions on the pyrimidine ring. ,
Compound Description: Ponatinib, a potent tyrosine kinase inhibitor, is available as a hydrobromide salt. This compound is known for its use in treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. []
Compound Description: OPC-8212, a novel positive inotropic agent, exerts its effects through a mechanism distinct from catecholamines and cardiac glycosides. It demonstrates a favorable profile for treating heart failure due to its selective positive inotropic effect without significant chronotropic or vascular effects. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.